N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H18N6O4S and its molecular weight is 450.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Cyclocondensation Studies : The cyclocondensation of related compounds like 3-amino-2-iminonaphtho[1,2-d]thiazole with oxalic acid derivatives, leading to the formation of various thiazolo[3,2-b][1,2,4]triazoles (Liu, Shih, & Hu, 1987).
- Novel Synthesis Methods : Research on the synthesis of isomeric thiazolo[3,2-b]-[1,2,4]-triazoles from different starting materials, providing insights into novel synthetic pathways (Kumar, Kumar, & Makrandi, 2013).
Bioactivity and Pharmacological Applications
- Antibacterial Activity : Studies on the antibacterial properties of thiazolo[3,2-b][1,2,4]triazole compounds, highlighting their potential as antimicrobial agents (Bărbuceanu et al., 2009).
- Anticancer Evaluation : Exploration of the anticancer potential of various thiazolo[3,2-b][1,2,4]triazol-6-ones, emphasizing their activity against several cancer cell lines (Lesyk et al., 2007).
Miscellaneous Applications
- Computational Studies : Computational studies on triazene derivatives containing thiazolo[3,2-b][1,2,4]triazoles, offering insights into their molecular interactions and potential pharmacological activities (Alamri et al., 2020).
- Antifungal and Apoptotic Effects : Investigations into the antifungal and apoptotic effects of triazole-oxadiazoles against various Candida species, demonstrating the diverse bioactivity of these compounds (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Mechanism of Action
Target of Action
The compound, also known as N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N’-(4-nitrophenyl)oxamide, is a complex heterocyclic compoundIt’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4S/c1-13-3-2-4-14(11-13)18-24-21-26(25-18)17(12-32-21)9-10-22-19(28)20(29)23-15-5-7-16(8-6-15)27(30)31/h2-8,11-12H,9-10H2,1H3,(H,22,28)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOXZRSIXUYOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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